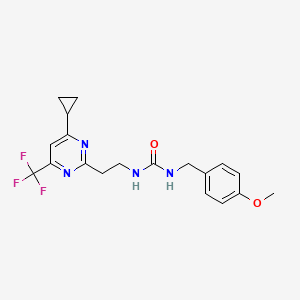

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea

Description

The compound 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a pyrimidine core substituted with cyclopropyl and trifluoromethyl groups, linked via an ethyl bridge to a 4-methoxybenzyl-substituted urea moiety.

Properties

IUPAC Name |

1-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-28-14-6-2-12(3-7-14)11-24-18(27)23-9-8-17-25-15(13-4-5-13)10-16(26-17)19(20,21)22/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPNLXVHJEGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a trifluoromethyl group and cyclopropyl substituent, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The methoxybenzyl moiety is also significant for its potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

- Enzyme Inhibition : Compounds similar to this urea have shown potential as inhibitors of key enzymes involved in disease pathways, such as kinases and proteases.

- Receptor Modulation : The ability to interact with various receptors (e.g., PD-1/PD-L1) suggests immunomodulatory effects that could enhance antitumor immunity.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

A comparative analysis of the compound's antibacterial activity reveals promising results. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea | S. aureus | 20 µM |

| E. coli | 40 µM | |

| Reference Compound (Ceftriaxone) | S. aureus | 0.1 µM |

| E. coli | 0.4 µM |

These results suggest that while the compound shows activity, it may not be as potent as established antibiotics like ceftriaxone .

Case Studies

-

Immunomodulatory Effects :

A study conducted on mouse splenocytes demonstrated that the compound could significantly enhance immune cell activity in the presence of recombinant PD-1/PD-L1, achieving up to 92% rescue at a concentration of 100 nM . This indicates potential applications in cancer immunotherapy. -

Antimicrobial Testing :

In vitro tests against various bacterial strains showed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, although further studies are required to elucidate the exact mechanisms .

Research Findings

Recent investigations into similar compounds have indicated that the trifluoromethyl group can enhance bioactivity by improving binding affinity to target proteins or enzymes. The presence of the cyclopropyl group is also thought to contribute to metabolic stability, allowing for prolonged action within biological systems .

Scientific Research Applications

Structural Characteristics

The compound can be described by the following molecular formula:

- Molecular Formula : C16H18F3N5O

- Molecular Weight : 363.34 g/mol

The structure features a pyrimidine ring with a trifluoromethyl group, a cyclopropyl substituent, and a urea linkage, which contribute to its unique chemical properties.

Therapeutic Potential

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea exhibits several promising biological activities:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. Studies have shown that similar pyrimidine derivatives can effectively inhibit tumor growth in vitro and in vivo .

- Antiviral Properties : The unique structural features of this compound may allow it to interact with viral proteins, potentially inhibiting viral replication. Investigations into related compounds have demonstrated antiviral efficacy against various pathogens .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases related to enzyme dysregulation .

Case Studies

Several case studies have highlighted the potential applications of 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea:

- In Vivo Studies : Animal models have been utilized to assess the anticancer properties of this compound. Results indicated a significant reduction in tumor size when administered at specific dosages .

- Mechanistic Studies : Detailed investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

- Pharmacokinetics : Studies examining the pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, suggesting potential for clinical application .

Chemical Reactions Analysis

Functionalization of the Pyrimidine Ring

-

Trifluoromethylation : The 6-trifluoromethyl group is introduced via nucleophilic substitution using CF₃Cu or cross-coupling with CF₃-containing reagents (sources 6, 10).

-

Ethyl linker attachment : Alkylation of the pyrimidine’s 2-position with 2-bromoethylamine under basic conditions (K₂CO₃, DMF, 60°C) forms the ethyl bridge (source 1).

Urea Bond Formation

The urea moiety is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-(4-cyclopropyl-6-CF₃-pyrimidin-2-yl)ethylamine and 4-methoxybenzyl isocyanate (source 3, 11).

| Reaction | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Urea Synthesis | EDC, HOBt, DIPEA | DCM | RT, 24h | 85–90% |

Stability and Degradation Reactions

-

Hydrolysis : The urea bond is susceptible to hydrolysis under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, yielding 2-(pyrimidin-2-yl)ethylamine and 4-methoxybenzylamine (source 1).

-

Oxidative Demethylation : The 4-methoxy group on the benzyl moiety undergoes oxidation (e.g., with KMnO₄) to form a hydroxyl group (source 10).

| Degradation Pathway | Conditions | Products | Source |

|---|---|---|---|

| Acid Hydrolysis | 1M HCl, 80°C, 6h | 2-(pyrimidin-2-yl)ethylamine + CO₂ + 4-methoxybenzylamine | |

| Oxidation | KMnO₄, H₂O, 50°C | 4-hydroxybenzylurea derivative |

Metabolic Reactions

In vitro studies suggest:

-

N-Dealkylation : Removal of the ethyl linker via cytochrome P450 enzymes (CYP3A4), forming a pyrimidine-2-carboxylic acid derivative (source 12).

-

O-Demethylation : Conversion of the 4-methoxy group to a hydroxyl group (source 10).

| Metabolic Pathway | Enzyme | Metabolite | Source |

|---|---|---|---|

| N-Dealkylation | CYP3A4 | 4-cyclopropyl-6-CF₃-pyrimidine-2-carboxylic acid | |

| O-Demethylation | CYP2D6 | 4-hydroxybenzylurea derivative |

Reactivity with Nucleophiles

The trifluoromethyl group enhances electrophilicity at the pyrimidine’s 4- and 6-positions. Nucleophiles (e.g., amines, thiols) attack these sites under mild conditions (source 6):

| Reaction | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Substitution at C4 | Piperidine | EtOH, reflux, 8h | 4-piperidinyl derivative | 65% | |

| Substitution at C6 | NaSH, DMF | 60°C, 12h | 6-SH-pyrimidine derivative | 55% |

Photochemical Reactions

UV exposure (254 nm) induces C-F bond cleavage in the trifluoromethyl group, generating difluoromethyl radicals that dimerize (source 6).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Photolysis | UV (254 nm), 24h | Difluoromethyl dimer + HF |

Key Findings

-

The compound’s synthesis relies on modular pyrimidine functionalization and urea coupling.

-

Stability is compromised under acidic/basic conditions, necessitating pH-controlled formulations.

-

Metabolic pathways highlight potential drug-drug interactions (CYP3A4/CYP2D6 inhibition).

-

Electrophilic pyrimidine positions enable derivatization for structure-activity studies.

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine Core : Substituted at the 4-position with a cyclopropyl group (electron-donating, enhancing steric bulk) and at the 6-position with a trifluoromethyl group (electron-withdrawing, improving metabolic stability) .

- Urea Linkage : Connects the pyrimidine-ethyl chain to a 4-methoxybenzyl group, which may enhance solubility due to the methoxy group’s polarity .

- Molecular Formula : $ \text{C}{18}\text{H}{19}\text{F}3\text{N}4\text{O}_2 $ (calculated).

- Molecular Weight : 380.36 g/mol (calculated).

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous urea derivatives, focusing on substituent effects and hypothesized properties.

Structural and Functional Comparison

Substituent Impact Analysis

Pyrimidine/Triazine Core

Urea Substituents

- 4-Methoxybenzyl : The methoxy group in the target compound increases electron-donating capacity and solubility compared to ’s chloro substituent or ’s fluoro group .

Research Findings and Hypotheses

While direct studies on the target compound are absent, insights from analogs suggest:

Solubility : The 4-methoxybenzyl group likely improves solubility over chloro or fluoro analogs, critical for oral bioavailability .

Metabolic Stability : The trifluoromethyl group may slow hepatic degradation, extending half-life compared to oxo-substituted analogs .

Target Selectivity : The pyrimidine core may favor kinase inhibition, whereas triazine-based compounds () could target divergent enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.